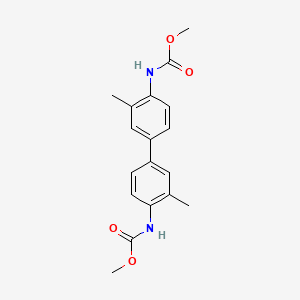
dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate, also known as DDC, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. DDC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated.
Mecanismo De Acción
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can induce apoptosis in cancer cells and inhibit the growth of fungal species.
Biochemical and Physiological Effects
dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been shown to exert several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and inhibition of fungal growth. dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which can interfere with some assays.
Direcciones Futuras
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has shown promising potential for various applications, including material science, catalysis, and medicine. Future research directions could include the synthesis of new dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate derivatives with improved properties, the investigation of the mechanism of action of dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate in more detail, and the development of new applications for dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate in different fields. Additionally, the use of dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate in combination with other drugs or therapies could be explored to enhance its anticancer or antifungal activity.
Conclusion
In conclusion, dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate is a chemical compound that has been widely studied for its potential applications in various fields, including material science, catalysis, and medicine. dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated. dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has shown promising potential as an anticancer and antifungal agent, and future research directions could include the synthesis of new dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate derivatives and the investigation of its mechanism of action in more detail.
Métodos De Síntesis
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can be synthesized using different methods, including the reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate or phosgene. The reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate is a green and efficient method that yields high purity dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate.
Aplicaciones Científicas De Investigación
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been extensively studied for its potential applications in various fields, including material science, catalysis, and medicine. In material science, dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been used as a building block for the synthesis of polyurethane foams, which have excellent mechanical properties. In catalysis, dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been used as a ligand for the synthesis of transition metal complexes, which have shown promising catalytic activity.
In medicine, dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been investigated for its potential use as an anticancer agent. Studies have shown that dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase. dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of several fungal species.
Propiedades
IUPAC Name |
methyl N-[4-[4-(methoxycarbonylamino)-3-methylphenyl]-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-9-13(5-7-15(11)19-17(21)23-3)14-6-8-16(12(2)10-14)20-18(22)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIIOTCIPVLYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7229618 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

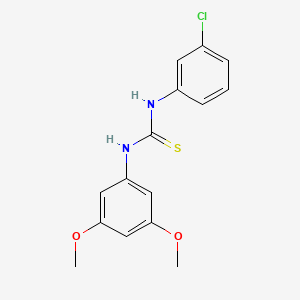
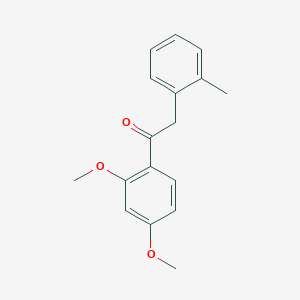
![1-ethyl-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860129.png)
![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)
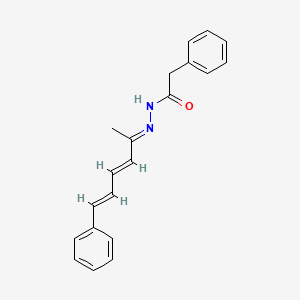

![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)

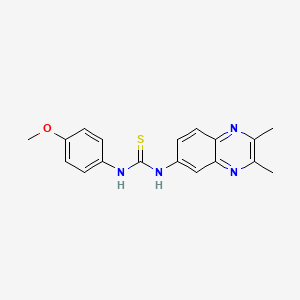
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)
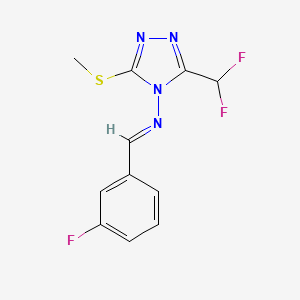
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)